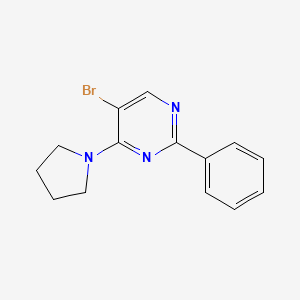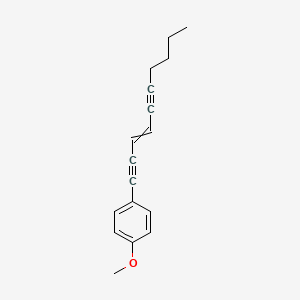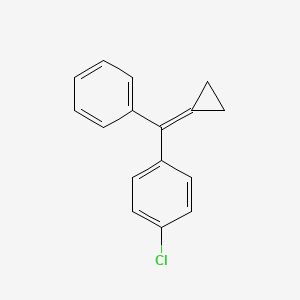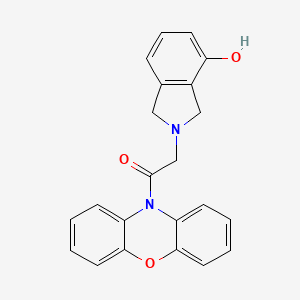![molecular formula C19H17N B14217007 2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine CAS No. 597533-59-0](/img/structure/B14217007.png)
2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure with two methyl groups at the 2’ and 6’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine typically involves the coupling of pyridine derivatives with biphenyl compounds. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a biphenyl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Another method involves the Stille coupling reaction, where a pyridine stannane reacts with a biphenyl halide in the presence of a palladium catalyst . This reaction also requires an organic solvent and is typically conducted under reflux conditions.
Industrial Production Methods
Industrial production of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and photophysical properties.
Pathways Involved: In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the dimethyl groups.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry profile but a different ring structure.
Uniqueness
2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is unique due to the presence of the dimethyl groups, which can influence its electronic properties and steric effects. These modifications can lead to differences in reactivity, binding affinity, and overall performance in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
597533-59-0 |
|---|---|
Molekularformel |
C19H17N |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-[4-(2,6-dimethylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17N/c1-14-6-5-7-15(2)19(14)17-11-9-16(10-12-17)18-8-3-4-13-20-18/h3-13H,1-2H3 |
InChI-Schlüssel |
BVAFPGYIFSRKHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)

![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)



![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
